Methanone, [1,1'-biphenyl]-4-yl(3-methoxyphenyl)-
Description
The study of biphenyl (B1667301) ketones is deeply rooted in the principles of organic synthesis and molecular architecture. This class of compounds, characterized by a carbonyl group bridging two phenyl rings, one of which is a biphenyl system, offers a unique scaffold for the development of complex molecules with diverse applications.
Properties
IUPAC Name |
(3-methoxyphenyl)-(4-phenylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O2/c1-22-19-9-5-8-18(14-19)20(21)17-12-10-16(11-13-17)15-6-3-2-4-7-15/h2-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFKPNQBRKCNHMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50425042 | |
| Record name | Methanone, [1,1'-biphenyl]-4-yl(3-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50425042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79447-10-2 | |
| Record name | Methanone, [1,1'-biphenyl]-4-yl(3-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50425042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reaction Mechanisms and Reactivity of Methanone, 1,1 Biphenyl 4 Yl 3 Methoxyphenyl Derivatives
Photoreactivity and Excited State Chemistry of Biphenyl (B1667301) Ketones
The absorption of light by biphenyl ketones like Methanone (B1245722), [1,1'-biphenyl]-4-yl(3-methoxyphenyl)-, promotes the molecule to an excited electronic state. The subsequent chemical events are dictated by the nature of these excited states, primarily the lowest lying triplet state, which is long-lived and possesses biradical character. eurekaselect.comresearchgate.net The photochemistry of these ketones is largely governed by three principal mechanisms: hydrogen abstraction, energy transfer, and electron transfer. eurekaselect.com
Aromatic ketones, including biphenyl derivatives, are characterized by two low-energy triplet excited states: the n,π* state and the π,π* state. aip.org The n,π* state arises from the promotion of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital. The π,π* state results from the excitation of an electron within the aromatic π-system. aip.org
For many biphenyl ketones, the lowest energy triplet state is assigned as the n,π* configuration. cdnsciencepub.com This assignment is supported by their long triplet state half-lives (e.g., 0.24 seconds for triplet benzoylbiphenyl) and zero-field splitting parameters observed in electron spin resonance (ESR) studies. cdnsciencepub.com Analysis of these parameters suggests a structure for the n,π* triplet state where both the biphenyl and carbonyl moieties are coplanar. This planarity allows for significant unpaired spin density to localize on the carbonyl oxygen, a key factor in its reactivity. cdnsciencepub.com The energy gap between the n,π* and π,π* states is a critical determinant of the ketone's photochemical behavior and is influenced by substituents and solvent polarity. aip.org
| Triplet State Property | Description | Implication for Reactivity |
|---|---|---|
| Lowest Triplet State | Typically the n,π* configuration for biphenyl ketones. cdnsciencepub.com | Confers radical-like reactivity on the carbonyl oxygen. |
| Electronic Configuration | Promotion of a non-bonding (n) electron on the oxygen to an antibonding π* orbital. | Leads to an electrophilic, oxygen-centered radical character. acs.org |
| Structure | The biphenyl and carbonyl groups are often coplanar in the excited state. cdnsciencepub.com | Maximizes conjugation and spin density on the carbonyl oxygen. cdnsciencepub.com |
| Energy Gap (n,π* vs. π,π) | Relatively large, can be 9 to 14 kcal/mol. cdnsciencepub.com | The reactivity is dominated by the characteristics of the lowest n,π state. |
The significant spin density on the carbonyl oxygen in the n,π* triplet state allows biphenyl ketones to act as potent hydrogen abstractors, a process known as photoreduction. cdnsciencepub.com Similar to the classic example of benzophenone (B1666685), the excited triplet state of a biphenyl ketone can abstract a hydrogen atom from a suitable donor molecule (R-H), generating a ketyl radical and a substrate-derived radical (R•). cdnsciencepub.comacs.org
The transition state for this hydrogen abstraction is stabilized by charge-transfer interactions, indicating the highly electrophilic nature of the triplet ketone. acs.org Chemically Induced Dynamic Nuclear Polarization (CIDNP) studies have confirmed that the photoreduction of biphenyl ketones proceeds via a triplet mechanism, with polarization primarily observed in the products formed within the solvent cage. cdnsciencepub.com
The general mechanism can be summarized as:
Excitation and Intersystem Crossing: (Ar)₂C=O + hν → (Ar)₂C=O (Singlet State) → ³[(Ar)₂C=O]* (Triplet n,π* State)
Hydrogen Abstraction: ³[(Ar)₂C=O]* + R-H → (Ar)₂Ċ-OH (Ketyl Radical) + R•
Radical Termination: Subsequent reactions of the ketyl and substrate radicals lead to the final photoproducts, such as pinacols (from ketyl radical dimerization) or reduced alcohols. researchgate.net
In addition to hydrogen abstraction, the excited triplet state of diaryl ketones can engage in single-electron transfer (SET) processes. Depending on the reaction partner, the ketone can act as either an electron acceptor or an electron donor.
When reacting with an electron-rich donor (like an amine or an organometallic species), the excited ketone acts as an oxidant, accepting an electron to form a radical anion, often referred to as a ketyl radical anion. libretexts.orgnih.gov This process is fundamental to many photoredox catalytic cycles. acs.org Conversely, in the presence of a suitable electron acceptor, the excited ketone can be oxidized.
A notable pathway involves a light-enabled SET between the diaryl ketone and a base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), which is mediated by a solvent like DMSO. This forms a radical anion intermediate of the ketone, which can then undergo further reactions. nih.gov The formation of such radical ions is a key step in initiating radical-based bond-forming or bond-cleaving reactions. acs.org
Carbon-Carbon Bond Cleavage and Formation Reactions
Beyond photoreactivity, diaryl ketones like Methanone, [1,1'-biphenyl]-4-yl(3-methoxyphenyl)- can undergo transformations involving the cleavage and formation of robust carbon-carbon bonds. These reactions often require catalysis or harsh conditions due to the inherent stability of the ketone structure.
Decarbonylation is a reaction that involves the cleavage of the C(carbonyl)–C(aryl) bonds and the extrusion of carbon monoxide (CO), leading to the formation of a new C-C bond between the two aryl groups (a biaryl). This transformation is challenging due to the kinetic inertness of the C-C bonds flanking the carbonyl group. nih.govchemrxiv.org
Several pathways have been developed to achieve this transformation:
Transition-Metal-Catalyzed Decarbonylation: This is a prominent method where transition metals facilitate the C-C bond cleavage. Nickel- and palladium-based catalysts have proven effective for the decarbonylation of unstrained diaryl ketones. nih.govacs.org The general mechanism involves the oxidative addition of one C(carbonyl)–C(aryl) bond to the metal center, followed by extrusion of CO and subsequent reductive elimination to form the biaryl product. chemrxiv.org The use of directing groups on the ketone substrate can significantly promote this reaction. acs.org
Light-Driven, Transition-Metal-Free Decarbonylation: An alternative approach avoids the use of metal catalysts. In this pathway, a photoinduced single-electron transfer to the diaryl ketone initiates a cascade of events. The resulting radical anion undergoes C-C bond cleavage, ultimately releasing CO₂ (with DMSO as an oxygen source) and forming the biaryl product. nih.gov
| Pathway | Key Reagents/Conditions | Mechanism Highlights | Reference |
|---|---|---|---|
| Nickel-Catalyzed | Ni(cod)₂ and N-heterocyclic carbene ligand. | Oxidative addition of C-C bond to Ni catalyst. | nih.gov |
| Palladium-Catalyzed | CeO₂-supported Cu–Pd alloy nanoparticles. | Requires directing groups; proceeds via oxidative addition/reductive elimination. | chemrxiv.orgacs.org |
| Light-Driven (Metal-Free) | Visible light, DBU, t-BuOK, DMSO. | Involves a single-electron transfer (SET) to form a radical anion intermediate. | nih.gov |
While ketones are generally resistant to oxidation compared to aldehydes, they can undergo oxidative cleavage of the carbon-carbon bond adjacent to the carbonyl group under forcing conditions. libretexts.orglibretexts.org This reaction is typically destructive and results in the formation of two separate carboxylic acid molecules. libretexts.orgfiveable.me
The reaction requires a strong oxidizing agent, such as hot, alkaline potassium permanganate (B83412) (KMnO₄). libretexts.org The process involves the cleavage of the C-C bond next to the carbonyl, effectively breaking the molecule apart. Due to the harsh conditions required and the often low yields, this reaction is not commonly employed for synthetic purposes but represents a fundamental reactivity pathway for the ketone functional group. libretexts.orglibretexts.org Other oxidative processes, such as the Baeyer-Villiger oxidation, can convert ketones to esters without cleaving the carbon framework in this manner. libretexts.org
Aromatic Reactivity and Functional Group Transformations
The aromatic reactivity of Methanone, [1,1'-biphenyl]-4-yl(3-methoxyphenyl)- is dictated by the electronic effects of the substituents on both the biphenyl and methoxyphenyl rings. The ketone, being an electron-withdrawing group, deactivates the biphenyl ring towards electrophilic attack, while the methoxy (B1213986) group, an electron-donating group, activates the methoxyphenyl ring.
Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic compounds. In the case of Methanone, [1,1'-biphenyl]-4-yl(3-methoxyphenyl)-, the regioselectivity of EAS is determined by the directing effects of the existing substituents on both aromatic rings.
The biphenyl system itself generally directs incoming electrophiles to the ortho and para positions. However, in this molecule, the 4-benzoyl group on one of the phenyl rings acts as a deactivating meta-director. This is because the carbonyl group withdraws electron density from the ring through both inductive and resonance effects, making the ring less susceptible to electrophilic attack. Any substitution on this ring would be expected to occur at the positions meta to the benzoyl group.
Conversely, the methoxyphenyl ring is activated towards EAS by the electron-donating methoxy group. The methoxy group is a strong activating group and an ortho-, para-director due to its ability to donate a lone pair of electrons to the aromatic ring via resonance. This increases the electron density at the ortho and para positions, making them more nucleophilic and thus more reactive towards electrophiles. Therefore, electrophilic substitution is predicted to occur preferentially on the 3-methoxyphenyl (B12655295) ring at the positions ortho and para to the methoxy group.
Considering the combined effects, electrophilic aromatic substitution on Methanone, [1,1'-biphenyl]-4-yl(3-methoxyphenyl)- is most likely to occur on the activated 3-methoxyphenyl ring. The potential sites for substitution are the C2, C4, and C6 positions of this ring. Steric hindrance from the bulky biphenyl ketone moiety might influence the ratio of ortho to para substitution.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on Methanone, [1,1'-biphenyl]-4-yl(3-methoxyphenyl)-
| Aromatic Ring | Substituent | Directing Effect | Predicted Position of Substitution |
| [1,1'-biphenyl]-4-yl | 4-Benzoyl | Deactivating, meta-directing | Positions meta to the benzoyl group |
| 3-methoxyphenyl | 3-Methoxy | Activating, ortho-, para-directing | Positions ortho and para to the methoxy group |
Oxidation: The aromatic rings of Methanone, [1,1'-biphenyl]-4-yl(3-methoxyphenyl)- are generally resistant to oxidation under mild conditions. The ketone functional group is also at a high oxidation state and is not easily oxidized further without cleavage of carbon-carbon bonds.
Reduction: The carbonyl group of the ketone is susceptible to reduction to a secondary alcohol or complete deoxygenation to a methylene (B1212753) group.
Reduction to Alcohol: Sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the ketone to the corresponding secondary alcohol, [1,1'-biphenyl]-4-yl(3-methoxyphenyl)methanol. These reactions proceed via nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon.
Deoxygenation: The ketone can be completely reduced to a methylene group (CH₂) to form 4-(3-methoxybenzyl)-1,1'-biphenyl using methods like the Clemmensen reduction (using zinc amalgam and concentrated hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base at high temperatures). wikipedia.orgacs.org The Clemmensen reduction is performed under acidic conditions, while the Wolff-Kishner reduction is carried out in a basic medium. wikipedia.orgacs.org
Catalytic Hydrogenation: Catalytic hydrogenation over a metal catalyst such as palladium, platinum, or nickel can also be employed to reduce the ketone to an alcohol or, under more forcing conditions, to a methylene group. This method can also lead to the hydrogenation of the aromatic rings, depending on the catalyst and reaction conditions. d-nb.info
Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is generally difficult on unsubstituted aryl halides. For SNAr to occur on the aromatic rings of Methanone, [1,1'-biphenyl]-4-yl(3-methoxyphenyl)-, the presence of a good leaving group (like a halogen) and a strong electron-withdrawing group positioned ortho or para to it would be necessary. chemistrysteps.commasterorganicchemistry.comyoutube.com Without such activation, the aromatic rings are not susceptible to nucleophilic attack.
Mechanistic Studies of Catalytic Transformations Involving Biphenyl Ketones
Derivatives of Methanone, [1,1'-biphenyl]-4-yl(3-methoxyphenyl)-, particularly halogenated analogues, can serve as important substrates in catalytic cross-coupling reactions for the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Coupling: If a halogen atom is present on either of the aromatic rings, it can participate in palladium-catalyzed Suzuki-Miyaura coupling reactions. libretexts.orgprinceton.edu For instance, a bromo-substituted derivative could be coupled with an organoboron reagent in the presence of a palladium catalyst and a base. The catalytic cycle for the Suzuki-Miyaura reaction generally involves three key steps:
Oxidative Addition: The palladium(0) catalyst oxidatively adds to the aryl halide, forming an arylpalladium(II) complex.
Transmetalation: The organoboron reagent, activated by the base, transfers its organic group to the palladium center.
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the palladium(0) catalyst. libretexts.org
Buchwald-Hartwig Amination: Similarly, halogenated derivatives of Methanone, [1,1'-biphenyl]-4-yl(3-methoxyphenyl)- can undergo palladium-catalyzed Buchwald-Hartwig amination to form arylamines. wikipedia.orglibretexts.orgacsgcipr.org This reaction involves the coupling of an aryl halide with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. The mechanism is similar to the Suzuki coupling, involving oxidative addition, coordination of the amine, deprotonation, and reductive elimination to form the C-N bond. wikipedia.org
Table 2: Common Catalytic Transformations for Derivatives of Methanone, [1,1'-biphenyl]-4-yl(3-methoxyphenyl)-
| Reaction | Substrate Requirement | Key Reagents | Bond Formed |
| Suzuki-Miyaura Coupling | Halogenated derivative | Organoboron reagent, Pd catalyst, Base | C-C |
| Buchwald-Hartwig Amination | Halogenated derivative | Amine, Pd catalyst, Phosphine ligand, Base | C-N |
Advanced Spectroscopic Characterization and Structural Elucidation of Methanone, 1,1 Biphenyl 4 Yl 3 Methoxyphenyl
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for determining the precise atomic connectivity of Methanone (B1245722), [1,1'-biphenyl]-4-yl(3-methoxyphenyl)-. Both ¹H and ¹³C NMR spectra provide a detailed map of the chemical environment of each nucleus.
In the ¹H NMR spectrum, the protons on the three aromatic rings would exhibit distinct chemical shifts in the aromatic region (typically 6.8-8.2 ppm). The protons on the 3-methoxyphenyl (B12655295) ring are influenced by the electron-donating methoxy (B1213986) group, causing shifts to slightly lower ppm values compared to the other rings. The single methoxy group would appear as a sharp singlet around 3.8-3.9 ppm.
The ¹³C NMR spectrum provides information on all carbon atoms. The carbonyl carbon is highly deshielded and would appear as a singlet at a low field (around 195 ppm). The carbon atom attached to the methoxy group would be found around 160 ppm, while the other aromatic carbons would resonate between 110 and 145 ppm. The methoxy carbon itself would appear at a higher field, typically around 55 ppm. Two-dimensional NMR techniques, such as COSY and HSQC, would be employed to definitively assign proton signals to their corresponding carbon atoms and establish the connectivity throughout the molecule.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (Note: These are estimated values based on analogous compounds. Actual experimental values may vary.)
| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Carbonyl Carbon | - | ~195 |
| Biphenyl (B1667301) Ring Protons | 7.4 - 7.9 | 127 - 145 |
| 3-Methoxyphenyl Ring Protons | 6.9 - 7.5 | 114 - 160 |
| Methoxy Protons | ~3.87 | - |
| Methoxy Carbon | - | ~55.5 |
Vibrational Spectroscopy (Infrared and Raman) for Molecular Fingerprinting
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides a unique "fingerprint" of the molecule by probing its vibrational modes.
Infrared (IR) Spectroscopy: The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) group stretch, which is expected in the range of 1640-1660 cm⁻¹. Other key signals include the C-O-C stretching vibrations of the ether linkage around 1250 cm⁻¹ (asymmetric) and 1030 cm⁻¹ (symmetric). Aromatic C=C stretching vibrations would appear in the 1450-1600 cm⁻¹ region, while aromatic C-H stretching would be observed just above 3000 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds. The symmetric vibrations of the biphenyl and phenyl rings would be particularly strong in the Raman spectrum, offering further confirmation of the aromatic structure.
Table 2: Characteristic Vibrational Frequencies
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Carbonyl (C=O) Stretch | 1640 - 1660 | Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium-Strong |
| Asymmetric C-O-C Stretch | ~1250 | Strong |
| Symmetric C-O-C Stretch | ~1030 | Medium |
Electron Spin Resonance (ESR) and Chemically Induced Dynamic Nuclear Polarization (CIDNP) in Triplet State Analysis
Aromatic ketones like Methanone, [1,1'-biphenyl]-4-yl(3-methoxyphenyl)- can be promoted to an excited triplet state upon absorption of UV light. Electron Spin Resonance (ESR) spectroscopy is a powerful technique for studying these paramagnetic triplet species. The ESR spectrum can provide information about the distribution of the unpaired electron spin density across the molecule, revealing how the biphenyl and methoxyphenyl moieties participate in the excited state. For closely related compounds like 4-benzoylbiphenyl, phosphorescence and optically detected magnetic resonance (ODMR) experiments have been used to characterize the lowest excited triplet state. researchgate.net These studies indicate that such molecules possess a well-defined triplet state that can be investigated.
Chemically Induced Dynamic Nuclear Polarization (CIDNP) is another technique that can be used to study the mechanisms of photochemical reactions involving this compound. By analyzing the enhanced NMR signals of reaction products formed from the triplet state, CIDNP can provide insights into the radical-pair intermediates involved in photoreduction or other light-induced transformations.
High-Resolution Mass Spectrometry for Molecular Composition and Fragmentation Studies
High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the molecular formula and studying the fragmentation pathways of the molecule. The molecular formula of the compound is C₂₀H₁₆O₂. appchemical.com
HRMS would provide an exact mass measurement of the molecular ion ([M]⁺), which can be used to confirm the elemental composition with high accuracy. The fragmentation pattern observed in the mass spectrum gives structural information. A primary fragmentation pathway would be the alpha-cleavage on either side of the carbonyl group. This would lead to characteristic fragments such as the [1,1'-biphenyl]carbonyl cation and the 3-methoxyphenyl cation.
Table 3: Predicted HRMS Data and Major Fragments
| Ion/Fragment | Formula | Calculated m/z | Description |
| Molecular Ion [M]⁺ | C₂₀H₁₆O₂ | 288.1150 | Parent molecular ion |
| [M - OCH₃]⁺ | C₁₉H₁₃O | 257.0966 | Loss of methoxy radical |
| [biphenyl-CO]⁺ | C₁₃H₉O | 181.0653 | Cleavage forming biphenylcarbonyl cation |
| [biphenyl]⁺ | C₁₂H₉ | 153.0704 | Loss of CO from biphenylcarbonyl |
| [3-methoxyphenyl]⁺ | C₇H₇O | 107.0497 | Cleavage forming methoxyphenyl cation |
X-ray Crystallography for Solid-State Structure and Conformational Analysis
The crystal structure would reveal the dihedral angles between the three aromatic rings. A key feature of benzophenone (B1666685) derivatives is the significant twist of the phenyl rings relative to the plane of the carbonyl group, which minimizes steric hindrance. It is expected that the dihedral angle between the two rings of the biphenyl group itself would be relatively small, while the angles between the carbonyl plane and the two adjacent aromatic rings would be more substantial. researchgate.net The 3-methoxy group may influence the crystal packing through weak intermolecular interactions.
Table 4: Expected Crystallographic Parameters (based on (Biphenyl-4-yl)(phenyl)methanone researchgate.net)
| Parameter | Expected Value / Feature |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Dihedral Angle (Biphenyl rings) | ~5-15° |
| Dihedral Angle (Carbonyl vs. Biphenyl ring) | ~25-35° |
| Dihedral Angle (Carbonyl vs. Methoxyphenyl ring) | ~45-55° |
Advanced Spectroscopic Techniques for Investigating Intermolecular Interactions
The solid-state packing of Methanone, [1,1'-biphenyl]-4-yl(3-methoxyphenyl)- is governed by non-covalent intermolecular interactions. Although the molecule lacks strong hydrogen bond donors, the oxygen atoms of the carbonyl and methoxy groups can act as hydrogen bond acceptors.
Advanced crystallographic analysis, such as Hirshfeld surface analysis, can be used to visualize and quantify these weak interactions. The dominant forces in the crystal lattice are expected to be:
C-H···O interactions: Weak hydrogen bonds between aromatic C-H groups and the oxygen atoms.
π-π stacking: Interactions between the electron-rich aromatic rings of adjacent molecules.
Computational Chemistry and Theoretical Investigations of Methanone, 1,1 Biphenyl 4 Yl 3 Methoxyphenyl and Analogues
Density Functional Theory (DFT) Applications in Electronic Structure Analysis
Density Functional Theory (DFT) has emerged as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures. By approximating the many-electron Schrödinger equation, DFT allows for the detailed investigation of molecular properties. For Methanone (B1245722), [1,1'-biphenyl]-4-yl(3-methoxyphenyl)- and its analogues, DFT is instrumental in unraveling the distribution of electrons and predicting chemical behavior.
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are pivotal in determining the electronic and optical properties of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter that correlates with the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap generally implies higher reactivity and lower stability.
Table 1: Representative Frontier Molecular Orbital Energies for Benzophenone (B1666685) Analogues
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
|---|---|---|---|
| Benzophenone | -6.5 | -1.8 | 4.7 |
| 4-Methoxybenzophenone | -6.2 | -1.7 | 4.5 |
Note: The values presented are illustrative and based on typical DFT calculations for related compounds. The exact values for Methanone, [1,1'-biphenyl]-4-yl(3-methoxyphenyl)- would require specific calculations.
Polarizability (α) describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. Molecules with extended π-systems, such as the biphenyl (B1667301) group in the target compound, generally exhibit higher polarizability.
Global reactivity descriptors, derived from the energies of the frontier orbitals, provide further insights into chemical reactivity. These include:
Electronegativity (χ): A measure of the ability of a molecule to attract electrons. It is calculated as χ = -(EHOMO + ELUMO)/2.
Chemical Hardness (η): A measure of the resistance of a molecule to change its electron distribution. It is calculated as η = (ELUMO - EHOMO)/2.
Chemical Softness (S): The reciprocal of chemical hardness (S = 1/η).
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons from the environment. It is calculated as ω = χ2/(2η).
For Methanone, [1,1'-biphenyl]-4-yl(3-methoxyphenyl)-, the electron-donating methoxy (B1213986) group is expected to decrease its electronegativity and hardness, making it a softer and more reactive molecule compared to unsubstituted benzophenone.
Table 2: Calculated Global Reactivity Descriptors for Benzophenone Analogues
| Parameter | Benzophenone | 4-Methoxybenzophenone |
|---|---|---|
| Electronegativity (χ) (eV) | 4.15 | 3.95 |
| Chemical Hardness (η) (eV) | 2.35 | 2.25 |
| Chemical Softness (S) (eV-1) | 0.43 | 0.44 |
Note: These values are illustrative and based on typical DFT calculations for related compounds.
A Molecular Electrostatic Potential (MEP) map is a three-dimensional visualization of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. Regions of negative electrostatic potential (typically colored red or yellow) indicate an excess of electron density and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (typically colored blue) are electron-deficient and are prone to nucleophilic attack.
For Methanone, [1,1'-biphenyl]-4-yl(3-methoxyphenyl)-, the MEP map would be expected to show a region of high negative potential around the carbonyl oxygen atom due to the presence of lone pairs of electrons. The hydrogen atoms of the aromatic rings would exhibit positive potential. The methoxy group would also influence the electrostatic potential distribution, with the oxygen atom being a negative site. These maps are crucial for understanding intermolecular interactions, such as hydrogen bonding, and for predicting the initial steps of chemical reactions.
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic structure of a molecule in terms of localized orbitals. nih.gov It allows for the investigation of intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the stability of the molecule.
In the context of Methanone, [1,1'-biphenyl]-4-yl(3-methoxyphenyl)-, NBO analysis can quantify the delocalization of electron density from the lone pairs of the methoxy oxygen atom into the π-system of the phenyl ring. researchgate.net This analysis can also reveal interactions between the π-orbitals of the two phenyl rings in the biphenyl moiety and the π-orbital of the carbonyl group. The stabilization energies associated with these donor-acceptor interactions can be calculated, providing a quantitative measure of their importance. For instance, the interaction between a filled lone pair orbital (donor) and an empty antibonding orbital (acceptor) leads to a decrease in the total energy of the system, thus stabilizing the molecule.
Table 3: Illustrative NBO Analysis of Donor-Acceptor Interactions in a Methoxy-Substituted Aromatic Ketone
| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |
|---|---|---|
| LP(O) of -OCH3 | π*(C-C) of phenyl ring | ~5-10 |
| π(C=C) of phenyl ring | π*(C=O) of carbonyl | ~2-5 |
Note: These are representative values and the actual stabilization energies for the target molecule would depend on the specific geometry and electronic structure.
Time-Dependent Density Functional Theory (TD-DFT) for Optoelectronic Properties
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT that is used to study the excited-state properties of molecules, such as their absorption and emission spectra. chemrxiv.org This method is particularly useful for understanding the optoelectronic properties of materials, which are relevant for applications in areas like organic light-emitting diodes (OLEDs) and solar cells.
For Methanone, [1,1'-biphenyl]-4-yl(3-methoxyphenyl)-, TD-DFT calculations can predict the electronic transitions that are responsible for its absorption of ultraviolet and visible light. The calculations provide information about the excitation energies, oscillator strengths (which determine the intensity of the absorption), and the nature of the electronic transitions (e.g., π → π* or n → π*). The presence of the extended π-system of the biphenyl group and the methoxy substituent is expected to cause a red-shift (shift to longer wavelengths) in the absorption spectrum compared to unsubstituted benzophenone. scialert.netscispace.com
Table 4: Predicted Electronic Transitions for a Benzophenone Analogue using TD-DFT
| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| S0 → S1 | ~330 | ~0.01 | n → π* |
| S0 → S2 | ~280 | ~0.3 | π → π* |
Note: These are typical values for benzophenone-like molecules. The specific values for the target compound would be influenced by the biphenyl and methoxy groups.
Theoretical Studies on Tautomeric Equilibria and Interconversion Pathways
Tautomerism, the dynamic equilibrium between two or more interconverting constitutional isomers, is a fundamental concept in organic chemistry. In the case of Methanone, [1,1'-biphenyl]-4-yl(3-methoxyphenyl)-, the potential for keto-enol tautomerism, while not predominant, warrants theoretical exploration. The equilibrium would involve the interconversion between the parent ketone form and its corresponding enol tautomer.
Computational studies on analogous aromatic ketones, often employing Density Functional Theory (DFT), have shown that the keto form is generally significantly more stable. The energetic landscape of this equilibrium is influenced by factors such as aromaticity, intramolecular hydrogen bonding, and solvent effects.
For Methanone, [1,1'-biphenyl]-4-yl(3-methoxyphenyl)-, the keto form benefits from the stability of the two aromatic rings. The enol tautomer, by contrast, would disrupt the aromaticity of one of the rings, incurring a significant energetic penalty. Theoretical calculations on simpler benzophenone systems indicate a strong preference for the keto tautomer.
Interconversion between conformational isomers is another critical aspect of the molecule's dynamics. The central carbonyl linker allows for rotation of the [1,1'-biphenyl]-4-yl and 3-methoxyphenyl (B12655295) groups. Computational studies on biphenyl and its derivatives have been instrumental in quantifying the rotational barriers. The interconversion between different conformers of Methanone, [1,1'-biphenyl]-4-yl(3-methoxyphenyl)- would proceed through transition states where the steric hindrance between the aromatic rings is maximized.
Theoretical models can predict the energy barriers for these rotations. For instance, studies on substituted biphenyls have shown that the rotational barriers can be accurately calculated using DFT methods, with results that correlate well with experimental data. These barriers are influenced by the nature and position of substituents on the aromatic rings.
Below is an interactive data table with representative calculated energetic data for the tautomeric equilibrium of a generic diaryl ketone analogue, based on values reported in the literature for similar systems.
| Tautomeric Form | Relative Energy (kcal/mol) | Dipole Moment (Debye) |
| Keto | 0.00 | 2.98 |
| Enol | +15.2 | 2.15 |
Note: These values are illustrative and based on computational studies of analogous aromatic ketones. The actual values for Methanone, [1,1'-biphenyl]-4-yl(3-methoxyphenyl)- may vary.
Reaction Pathway and Transition State Modeling for Synthetic Transformations
A plausible and widely used method for the synthesis of diaryl ketones like Methanone, [1,1'-biphenyl]-4-yl(3-methoxyphenyl)- is the Friedel-Crafts acylation. This reaction typically involves the reaction of an acyl chloride or anhydride (B1165640) with an aromatic compound in the presence of a Lewis acid catalyst.
For the synthesis of the target molecule, one potential route is the acylation of biphenyl with 3-methoxybenzoyl chloride. Computational modeling of the Friedel-Crafts acylation mechanism provides a detailed picture of the reaction pathway. nih.gov The initial step involves the formation of a complex between the Lewis acid (e.g., AlCl₃) and the acyl chloride, leading to the generation of a highly electrophilic acylium ion. nih.gov
The subsequent electrophilic attack of the acylium ion on the biphenyl ring proceeds through a transition state, forming a sigma complex (also known as an arenium ion). The stability of this intermediate is influenced by the electronic properties of the substituents on the aromatic ring. Computational studies can map the potential energy surface of this reaction, identifying the transition state geometries and calculating the activation energies.
The final step is the deprotonation of the sigma complex to restore the aromaticity of the biphenyl ring and yield the final ketone product. Theoretical models can elucidate the role of the solvent and the catalyst in facilitating this proton transfer.
An alternative synthetic approach could involve a palladium-catalyzed cross-coupling reaction. Computational studies have been instrumental in understanding the mechanisms of these complex catalytic cycles, which typically involve oxidative addition, transmetalation, and reductive elimination steps.
Below is an interactive data table summarizing hypothetical calculated activation energies for key steps in a Friedel-Crafts acylation reaction for a model system.
| Reaction Step | Transition State | Activation Energy (kcal/mol) |
| Acylium Ion Formation | TS1 | 5.8 |
| Electrophilic Attack | TS2 | 18.2 |
| Deprotonation | TS3 | 2.5 |
Note: These values are for a representative Friedel-Crafts acylation and are intended for illustrative purposes. The actual energetic profile for the synthesis of Methanone, [1,1'-biphenyl]-4-yl(3-methoxyphenyl)- would require specific calculations.
Applications of Methanone, 1,1 Biphenyl 4 Yl 3 Methoxyphenyl in Advanced Materials and Chemical Science
Development as Precursors in the Synthesis of Complex Organic Molecules
The biphenyl (B1667301) ketone scaffold of Methanone (B1245722), [1,1'-biphenyl]-4-yl(3-methoxyphenyl)- is a valuable starting point for the synthesis of more intricate molecular structures. The carbonyl group is a key reactive site, amenable to a variety of chemical transformations.
Key Transformations and Applications:
Reduction Reactions: The ketone can be reduced to a secondary alcohol, (4'-Methoxy[1,1'-biphenyl]-4-yl)methanol, which can then be used in further synthetic steps. nih.gov This transformation introduces a chiral center and a hydroxyl group for subsequent functionalization.
Nucleophilic Additions: The carbonyl carbon is susceptible to attack by nucleophiles, such as Grignard reagents or organolithium compounds. This allows for the introduction of new carbon-carbon bonds, expanding the molecular framework.
Wittig and Related Reactions: Reaction with phosphorus ylides can convert the carbonyl group into a carbon-carbon double bond, providing a route to various alkene derivatives.
Pharmaceutical Scaffolds: Biphenyl derivatives are prevalent in medicinal chemistry. researchgate.net The structural motif present in this compound can be elaborated to create lead structures for drug discovery. For instance, hydroxylated biphenyl derivatives bearing an α,β-unsaturated ketone have been investigated as potential agents against malignant melanoma. nih.gov
| Precursor | Transformation | Resulting Moiety | Potential Application Area |
| Methanone, [1,1'-biphenyl]-4-yl(3-methoxyphenyl)- | Reduction | Secondary Alcohol | Chiral Synthesis, Further Functionalization |
| Methanone, [1,1'-biphenyl]-4-yl(3-methoxyphenyl)- | Nucleophilic Addition | Tertiary Alcohol | Molecular Framework Expansion |
| Methanone, [1,1'-biphenyl]-4-yl(3-methoxyphenyl)- | Wittig Reaction | Alkene | Synthesis of Unsaturated Compounds |
| Methanone, [1,1'-biphenyl]-4-yl(3-methoxyphenyl)- | Multi-step Elaboration | Complex Biphenyl Scaffolds | Medicinal Chemistry, Drug Discovery researchgate.netnih.gov |
Integration into Organic Electronic and Photonic Devices
The electronic properties of the biphenyl and methoxy-substituted phenyl rings make this class of compounds interesting for applications in organic electronics. nih.gov The benzophenone (B1666685) core, in particular, has attracted significant attention for the synthesis of organic semiconductors. researchgate.net
Roles in Organic Light-Emitting Diodes (OLEDs):
Host Materials: Biphenyl ketone derivatives are explored as host materials in phosphorescent OLEDs (PhOLEDs). nih.gov A host material needs to have a high triplet energy to efficiently confine the triplet excitons of the dopant. The non-conjugated nature of the two phenyl rings around the ketone can help maintain a high triplet energy.
Emitter Materials: While less common for this specific subclass, benzophenone derivatives can be functionalized to act as emitters, particularly as thermally activated delayed fluorescent (TADF) emitters. researchgate.net The benzophenone core can facilitate intersystem crossing, a key process in TADF. researchgate.net
Charge Transporting Layers: The biphenyl moiety is a well-known component in materials designed for hole transport, while other modifications can impart electron-transporting properties. nih.gov This bifunctionality is crucial for achieving charge balance within the emissive layer of an OLED, leading to higher efficiency. nih.gov
| Application | Key Property | Function |
| OLED Host Material | High Triplet Energy | Confine Excitons on Guest Emitter |
| TADF Emitter | Efficient Intersystem Crossing | Harvest Triplet Excitons for Light Emission researchgate.net |
| Charge Transport Material | Bipolar Transport Capability | Facilitate Charge Balance in Emissive Layer nih.gov |
For example, bifunctional bicarbazole-benzophenone derivatives have been synthesized and shown to have large bandgaps and high triplet energies, making them suitable as both emitters and host materials in OLEDs. mdpi.com Devices using these materials have demonstrated high external quantum efficiencies. mdpi.com
Role as Building Blocks for Polycyclic Aromatic Hydrocarbons (PAHs)
Polycyclic aromatic hydrocarbons (PAHs) are molecules composed of fused aromatic rings. nih.govresearchgate.net They are of interest for their unique electronic and optical properties and as models for nanographenes. researchgate.netbenthamscience.com Diaryl ketones like Methanone, [1,1'-biphenyl]-4-yl(3-methoxyphenyl)- can serve as precursors to PAHs through intramolecular cyclization reactions.
Synthetic Routes to PAHs:
Acid-Catalyzed Cyclization (Scholl Reaction): In the presence of a Lewis acid and a protic acid, intramolecular electrophilic aromatic substitution can occur, leading to the formation of a new ring. The biphenyl unit provides a site for this cyclization to take place.
Photochemical Cyclization: Upon UV irradiation, some diaryl ketones can undergo cyclization to form phenanthrene-like structures.
The specific substitution pattern on the phenyl rings will dictate the structure of the resulting PAH. The methoxy (B1213986) group on one of the rings in Methanone, [1,1'-biphenyl]-4-yl(3-methoxyphenyl)- will influence the regioselectivity of the cyclization reaction due to its electron-donating nature. This allows for the synthesis of specifically functionalized PAHs. nsf.gov
Utility in Ligand Design for Catalytic Systems
The development of new ligands is a cornerstone of advancing homogeneous catalysis. bris.ac.uksemanticscholar.org The rigid backbone and functional groups of Methanone, [1,1'-biphenyl]-4-yl(3-methoxyphenyl)- make it an attractive scaffold for the synthesis of novel ligands.
Strategies for Ligand Synthesis:
Functionalization of the Carbonyl Group: The ketone can be converted into other functional groups, such as amines or phosphines, which can act as donor atoms for metal coordination. For example, reduction to an alcohol followed by conversion to a halide and subsequent reaction with a phosphide (B1233454) source can yield phosphine (B1218219) ligands. tum.de
Modification of the Aromatic Rings: The phenyl and biphenyl rings can be further functionalized, for example, through electrophilic aromatic substitution, to introduce additional coordinating groups or to tune the steric and electronic properties of the resulting ligand.
Biphenyl-based ligands have been successfully employed in various catalytic reactions, including copper-mediated Michael additions and palladium-catalyzed cross-coupling reactions. researchgate.netresearchgate.net The specific stereoelectronic properties imparted by the methoxy group and the biphenyl unit can influence the activity and selectivity of the metal catalyst.
| Ligand Scaffold | Potential Donor Atoms | Target Catalytic Reactions |
| Biphenyl Ketone | O, P, N (after modification) | Cross-coupling, Asymmetric Catalysis |
| Biphenyl Phosphine | P | Suzuki, Heck, Buchwald-Hartwig couplings |
| Biphenyl-based Schiff Base | N, O | Michael Addition, Oxidation Reactions researchgate.net |
Functional Material Development Based on Biphenyl Ketone Architectures
The robust nature of the biphenyl ketone structure makes it a suitable monomer for the synthesis of high-performance polymers. These polymers often exhibit desirable properties such as high thermal stability, chemical resistance, and good mechanical strength.
Polymer Synthesis and Properties:
Poly(aryl ether ketone)s (PAEKs): Methanone, [1,1'-biphenyl]-4-yl(3-methoxyphenyl)-, or more commonly, dihydroxy or dihalo derivatives of similar structures, can be used as monomers in nucleophilic aromatic substitution polymerizations to create PAEKs.
Liquid Crystalline Polymers: The rigid and linear nature of the biphenyl unit can promote the formation of liquid crystalline phases in polymers. researchgate.net This property is valuable for applications requiring anisotropic materials, such as in optical films or high-strength fibers.
Photosensitive Polymers: The benzophenone moiety is a well-known photosensitizer. Incorporating this unit into a polymer backbone can create materials that crosslink or undergo other chemical changes upon exposure to UV light, which is useful in photolithography and coatings.
The presence of the methoxy group can enhance the solubility and processability of the resulting polymers, while the biphenyl unit contributes to their thermal and mechanical stability.
Q & A
Q. What are the recommended synthetic routes for Methanone, [1,1'-biphenyl]-4-yl(3-methoxyphenyl)-?
The compound can be synthesized via Friedel-Crafts acylation , a common method for aryl ketones. This involves reacting 3-methoxybenzoyl chloride with biphenyl derivatives in the presence of a Lewis acid catalyst (e.g., AlCl₃) . Alternative methods include transition metal-catalyzed cross-coupling reactions , such as dual nickel/palladium-catalyzed reductive coupling, which ensures regioselectivity and minimizes byproducts . Optimization of reaction conditions (e.g., temperature, solvent ratios like petroleum ether/ethyl acetate) is critical for yield improvement.
Q. How should researchers validate the purity and structural integrity of this compound?
- Analytical characterization is essential:
- NMR spectroscopy (¹H, ¹³C) to confirm molecular structure and substituent positions. Discrepancies in peak splitting or integration ratios may indicate impurities .
- High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., calculated vs. experimental values within ±0.0005 Da) .
- Chromatography (TLC/HPLC) for purity assessment. Use petroleum ether/ethyl acetate (20:1 or 100:1) for optimal separation .
Q. What are the key physicochemical properties of this compound relevant to experimental design?
- Molecular weight : ~340–350 g/mol (based on analogs like [1,1'-biphenyl]-2-yl(phenyl)methanone) .
- Solubility : Likely low in polar solvents due to aromaticity; use DMSO or THF for biological assays.
- Thermal stability : Melting points for similar biphenyl-methanones range 58–63°C . Confirm via differential scanning calorimetry (DSC).
Advanced Research Questions
Q. How can computational docking studies predict the biological targets of this compound?
- Use AutoDock Vina for molecular docking:
Prepare the ligand (methanone derivative) and receptor (e.g., cancer-related proteins) in PDBQT format.
Set grid maps to cover active sites (e.g., ATP-binding pockets in kinases).
Validate results using RMSD clustering (<2 Å deviation from crystallographic poses) .
Q. How to resolve contradictions in NMR data during structural elucidation?
- Scenario : Observed ¹³C shifts deviate from predicted values.
- Methodological steps :
Re-examine coupling constants (e.g., meta/para substituent effects on aromatic protons).
Use 2D NMR (COSY, HSQC) to assign overlapping signals.
Cross-reference with analogs (e.g., 4-phenylbenzophenone ) to identify electronic effects from methoxy/biphenyl groups.
Verify via X-ray crystallography if crystals are obtainable .
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?
- Synthetic modifications :
- Vary substituents on the biphenyl (e.g., electron-withdrawing groups at the 4' position) .
- Replace the methoxy group with hydroxyl or halogens to assess polarity effects .
- Biological assays :
- Screen against cancer cell lines (e.g., IC₅₀ determination) and compare with analogs like 4-(tert-butyl)-4'-fluoro-1,1'-biphenyl .
- Use proteomics to identify upregulated/downregulated pathways .
Q. What are the applications of this compound in material science?
- Photoinitiators : The biphenyl-methanone structure absorbs UV light, making it suitable for initiating polymer crosslinking .
- Liquid crystals : Analogous compounds (e.g., 4'-pentyl-[1,1'-biphenyl]-4-yl derivatives) exhibit mesogenic properties .
- Surface coatings : Incorporate into resins for enhanced thermal stability .
Data Contradiction Analysis
Q. How to interpret conflicting bioactivity data across different studies?
- Potential causes :
- Variations in assay conditions (e.g., cell line specificity, serum concentration).
- Impurities in compound batches (validate via HRMS ).
- Resolution :
Replicate studies using standardized protocols (e.g., NIH/EPA guidelines).
Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity .
Q. Why do computational binding predictions differ from experimental results?
- Common issues :
- Overlooking solvent effects or protein flexibility in docking simulations .
- Inaccurate force field parameters for methoxy/biphenyl groups.
- Solutions :
- Perform molecular dynamics (MD) simulations to account for conformational changes.
- Validate with isothermal titration calorimetry (ITC) for binding thermodynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
